molecular formula C8H8ClN3O B2806836 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride CAS No. 1803570-12-8

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

Cat. No. B2806836
CAS RN: 1803570-12-8
M. Wt: 197.62
InChI Key: BJUYAIFCWJZHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives has been a subject of extensive research. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were developed as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is established by NMR and MS analysis . The structure contains a triazole ring attached to a phenol group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride are mainly related to its use in the synthesis of various derivatives. For instance, the sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . It is a white solid.

Scientific Research Applications

Antiviral Research

The most well-known drug containing a 1,2,4-triazole moiety is ribavirin , an antiviral nucleoside analogue. Researchers have explored derivatives of 1,2,4-triazole-3-thione (including 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride) as potential antiviral agents. These compounds can inhibit viral replication and may be useful in combating herpes simplex viruses and other viral infections .

Drug Discovery

1,2,3-Triazoles, although not naturally occurring, have found broad applications in drug discovery. The incorporation of 1,2,4-triazole moieties into drug scaffolds can enhance bioactivity, improve pharmacokinetics, and modulate interactions with biological targets .

Organic Synthesis

Researchers have utilized 1,2,4-triazole derivatives as building blocks in organic synthesis. These compounds participate in various reactions, such as nucleophilic substitutions, cyclizations, and cross-coupling reactions, leading to the synthesis of diverse molecules .

Antimicrobial Activity

Studies have investigated the antimicrobial properties of 1,2,4-triazole hybrids. These compounds exhibit varying cytotoxic activities against tumor cell lines. For instance, 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride derivatives may display cytotoxic effects against cancer cells .

Supramolecular Chemistry

1,2,4-Triazoles participate in supramolecular interactions, forming coordination complexes and host-guest assemblies. Researchers explore their use in designing functional materials, sensors, and molecular recognition systems .

Chemical Biology and Bioconjugation

The unique reactivity of 1,2,4-triazoles allows for bioconjugation strategies. Researchers functionalize these compounds with biomolecules (e.g., peptides, proteins, or nucleic acids) for targeted drug delivery, imaging, and diagnostics .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives is mainly related to their inhibitory activity against certain enzymes. For example, the most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an extraordinary STS inhibitory potency in MCF-7 cells .

Future Directions

The future directions for 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride involve its potential use in the development of novel and effective cancer therapies . Its derivatives have shown promising results in inhibiting the proliferation of cancer cells and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(2H-triazol-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUYAIFCWJZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.